molecular formula C8H10N2O3 B12796034 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione CAS No. 136819-96-0

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B12796034
CAS No.: 136819-96-0
M. Wt: 182.18 g/mol
InChI Key: QWZTZUYUCDFXJV-UHFFFAOYSA-N
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Description

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione is an organic compound that features a pyrimidinedione core with a propenyloxy methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of a pyrimidinedione derivative with a propenyloxy methylating agent. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The propenyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The propenyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).

Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted pyrimidinedione compounds.

Scientific Research Applications

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyloxy group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The pyrimidinedione core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

    1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione: is similar to other pyrimidinedione derivatives, such as:

Uniqueness: The presence of the propenyloxy group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

136819-96-0

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(prop-2-enoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O3/c1-2-5-13-6-10-4-3-7(11)9-8(10)12/h2-4H,1,5-6H2,(H,9,11,12)

InChI Key

QWZTZUYUCDFXJV-UHFFFAOYSA-N

Canonical SMILES

C=CCOCN1C=CC(=O)NC1=O

Origin of Product

United States

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